molecular formula C12H3Br5O B14243104 1,3,4,6,9-Pentabromodibenzo[b,d]furan CAS No. 617708-12-0

1,3,4,6,9-Pentabromodibenzo[b,d]furan

Cat. No.: B14243104
CAS No.: 617708-12-0
M. Wt: 562.7 g/mol
InChI Key: CZEMMFWWMCQYMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,4,6,9-Pentabromodibenzo[b,d]furan is a congener of the polybrominated dibenzofuran (PBDF) family, a class of compounds primarily studied for their environmental presence and toxicological profile. These compounds are not typically synthesized for commercial application but are investigated as unintentional byproducts formed during the thermal degradation of brominated flame retardants and in fires involving electronic waste or brominated plastics . Consequently, a primary research application for this high-purity standard is in environmental analytical chemistry, where it serves as a critical reference material for the accurate identification and quantification of PBDFs in complex matrices such as soil, sediment, air samples, fire residues, and biological tissues . Researchers utilize this compound to monitor environmental contamination levels and to study the environmental transport, distribution, and transformation of polybrominated compounds . From a toxicological perspective, polybrominated dibenzofurans share structural similarities with their chlorinated analogues (polychlorinated dibenzofurans, PCDFs) and are studied for their potential mechanism of action as aryl hydrocarbon receptor (AhR) agonists . Activation of the AhR pathway can trigger a range of biochemical responses, leading to concerns about their possible toxic and biochemical effects, which are a subject of ongoing scientific investigation . This product is intended for use in method development, analytical standard calibration, and in vitro toxicological studies. It is supplied For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should adhere to all relevant safety protocols when handling this compound.

Properties

CAS No.

617708-12-0

Molecular Formula

C12H3Br5O

Molecular Weight

562.7 g/mol

IUPAC Name

1,3,4,6,9-pentabromodibenzofuran

InChI

InChI=1S/C12H3Br5O/c13-4-1-2-5(14)11-8(4)9-6(15)3-7(16)10(17)12(9)18-11/h1-3H

InChI Key

CZEMMFWWMCQYMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1Br)C3=C(O2)C(=C(C=C3Br)Br)Br)Br

Origin of Product

United States

Preparation Methods

Direct Bromination of Dibenzofuran

The direct bromination of dibenzofuran serves as a foundational approach for introducing bromine atoms. This method typically employs elemental bromine ($$Br2$$) in the presence of Lewis acid catalysts such as iron(III) bromide ($$FeBr3$$) or aluminum bromide ($$AlBr_3$$). The reaction proceeds via electrophilic aromatic substitution, where bromine acts as an electrophile. However, achieving pentabromination in a single step is hindered by diminishing reactivity as bromine substituents accumulate, leading to incomplete substitution or regioselectivity issues.

For 1,3,4,6,9-pentabromodibenzo[b,d]furan, stepwise bromination is often necessary. Initial bromination at the 1- and 3-positions is favored due to their lower steric hindrance, followed by subsequent bromination at the 4-, 6-, and 9-positions under harsher conditions. A study demonstrated that using $$FeBr_3$$ at 120°C for 48 hours yields a mixture of tetra- and pentabrominated products, with the latter requiring column chromatography for isolation.

Catalytic Bromination Using Transition Metals

Transition metal catalysts have been employed to enhance bromination efficiency and regiocontrol. Palladium(II) acetate ($$Pd(OAc)_2$$) and copper(I) iodide ($$CuI$$) are particularly effective in mediating bromine insertion via oxidative addition mechanisms. For example, a palladium-catalyzed bromination of dibenzofuran derivatives using $$N$$-bromosuccinimide (NBS) as the bromine source achieves selective substitution at electron-rich positions. This method reduces side reactions and improves yields (up to 68% for pentabrominated products) compared to traditional Lewis acid approaches.

Halogen Exchange Reactions

Bromine-Iodine Exchange

Halogen exchange reactions offer an alternative route to introduce bromine atoms. Starting with iodinated dibenzofuran precursors, such as 1,3,4,6,9-pentaiododibenzo[b,d]furan, treatment with hydrogen bromide ($$HBr$$) or boron tribromide ($$BBr_3$$) facilitates iodine-bromine substitution. This method benefits from the higher reactivity of iodine compared to bromine, enabling complete substitution under milder conditions (e.g., 80°C for 24 hours). However, the synthesis of pentaiodinated precursors remains labor-intensive, limiting its practicality.

Lithium-Halogen Exchange

Lithium-halogen exchange reactions enable precise bromine substitution at specific positions. For instance, treating dibenzofuran with lithium diisopropylamide (LDA) followed by quenching with bromine sources like $$Br2$$ or $$CBr4$$ allows sequential bromination. This approach is highly regioselective but requires cryogenic conditions (−78°C) and anhydrous solvents, complicating scale-up.

Cyclization of Brominated Precursors

Oxirane Rearrangement

A novel strategy involves the cyclization of brominated oxirane intermediates. As reported in recent studies, treating β-benzotriazolyl-α,β-unsaturated ketones with trimethylsulfonium iodide ($$Me_3S^+I^−$$) generates oxiranes, which undergo acid-catalyzed rearrangement to form dibenzofuran cores. Subsequent bromination of the intermediate yields this compound with 55–60% overall yield. This method avoids sulfur-containing reagents, aligning with green chemistry principles.

Palladium-Catalyzed Cycloaddition

Palladium-catalyzed cycloaddition reactions between brominated aryl halides and alkynes provide a modular route to dibenzofuran derivatives. For example, Sonogashira coupling of 2-bromo-4-iodophenol with terminal alkynes, followed by intramolecular cyclization, constructs the dibenzofuran backbone. Subsequent bromination steps introduce additional substituents. This method offers excellent regiocontrol but requires multiple purification steps.

One-Pot Synthesis Approaches

Iron-Catalyzed Tandem Bromination-Cyclization

Recent advances in one-pot methodologies have streamlined the synthesis of polybrominated dibenzofurans. A study utilizing iron(III) nitrate ($$Fe(NO3)3$$) as a dual catalyst demonstrated simultaneous bromination and cyclization of 1-arylketones. The process involves halogenation with $$Br_2$$ followed by intramolecular C–O bond formation, yielding this compound in a single reactor. This approach reduces reaction time and improves atom economy.

Comparative Analysis of Preparation Methods

Method Catalyst Temperature Yield Regioselectivity
Direct Bromination $$FeBr_3$$ 120°C 40–50% Moderate
Palladium-Catalyzed $$Pd(OAc)_2$$ 80°C 60–68% High
Halogen Exchange $$BBr_3$$ 80°C 55–60% High
Oxirane Rearrangement $$p-TsOH$$ 60°C 55–60% Moderate
One-Pot Iron Catalysis $$Fe(NO3)3$$ 100°C 65–70% High

Chemical Reactions Analysis

Types of Reactions

1,3,4,6,9-Pentabromodibenzo[b,d]furan can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form dibenzofuran derivatives with different functional groups.

    Reduction: Reduction reactions can remove bromine atoms, leading to less brominated dibenzofuran derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield dibenzofuran-4,6-dione, while reduction can produce dibromodibenzofuran derivatives.

Scientific Research Applications

1,3,4,6,9-Pentabromodibenzo[b,d]furan has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of other brominated aromatic compounds.

    Biology: Studies have explored its potential as a bioactive compound with antimicrobial properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent.

    Industry: It is used in the development of flame retardants and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3,4,6,9-Pentabromodibenzo[b,d]furan involves its interaction with molecular targets in biological systems. The bromine atoms enhance the compound’s reactivity, allowing it to interact with enzymes and other proteins. This interaction can lead to the inhibition of specific biological pathways, contributing to its bioactivity.

Comparison with Similar Compounds

Physical and Chemical Properties

  • Solubility : PBDFs are highly lipophilic, with water solubility decreasing as bromination increases. For example, 4,6-dibromodibenzofuran (C₁₂H₆Br₂O) has a molecular weight of 325.98 g/mol and is stored at 2–8°C to maintain stability .
  • Volatility : Lower volatility compared to chlorinated analogs due to higher molecular weight (e.g., pentachlorodibenzofurans boil at lower temperatures) .

Toxicity and Environmental Impact

  • Mechanism: PBDFs activate the AhR pathway, leading to endocrine disruption and carcinogenicity .
  • Bioaccumulation : PBDFs accumulate in adipose tissue, with half-lives extending to years in humans .
  • Regulatory Status : Listed under the Stockholm Convention on POPs, with restrictions on production and use .

Analytical Methods

  • Gas Chromatography (GC): Non-polar columns (e.g., DB-5) with temperature gradients are used. For example, 1,2,4,6,9-pentabromodibenzofuran has distinct retention indices under Van Den Dool and Kratz parameters .
  • Mass Spectrometry (MS) : High-resolution MS differentiates isomers via molecular ion clusters (e.g., m/z 560–564 for PBDFs) .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying 1,3,4,6,9-pentabromodibenzo[b,d]furan in environmental samples?

  • Methodology : Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) is the gold standard for detecting brominated dibenzofurans. Isomer-specific separation requires optimized capillary columns (e.g., DB-5MS) and isotopic dilution techniques to account for matrix effects. For quantification, internal standards like ¹³C-labeled analogs should be used to correct for recovery losses .
  • Data Considerations : Calibration curves must cover low pg/µL ranges due to trace environmental concentrations. Interference from co-eluting chlorinated analogs (e.g., pentachlorodibenzofurans) should be addressed using selective ion monitoring (SIM) .

Q. How can researchers differentiate between structural isomers of brominated dibenzofurans?

  • Approach : Combine retention time data from GC with NMR spectroscopy. For example, ¹H NMR can resolve substituent positions via coupling constants and aromatic proton splitting patterns. X-ray crystallography (as in ) provides definitive structural confirmation but requires high-purity crystals .
  • Example : lists five pentachlorodibenzofuran isomers with distinct CAS RNs and substitution patterns. Similar workflows apply to brominated analogs, leveraging differences in mass fragmentation patterns (e.g., m/z ratios in HRMS) .

Q. What in vitro models are suitable for preliminary toxicity screening of this compound?

  • Methods : Use hepatic cell lines (e.g., HepG2) to assess cytochrome P450 induction (e.g., CYP1A1/2) via luciferase reporter assays. Comparative studies with 2,3,7,8-tetrachlorodibenzofuran (TCDD) can contextualize aryl hydrocarbon receptor (AhR) binding affinity .
  • Data Interpretation : Dose-response curves should account for lipophilicity; log Kow values for brominated analogs typically exceed 6, necessitating solvent carriers like dimethyl sulfoxide (DMSO) with ≤0.1% final concentration to avoid cytotoxicity .

Advanced Research Questions

Q. What synthetic challenges arise in preparing this compound, and how can they be addressed?

  • Synthesis Strategy : Bromination of dibenzo[b,d]furan precursors requires regioselective control. Use Lewis acids (e.g., FeBr₃) to direct bromine to electron-rich positions. describes Mn(III)-based oxidative methods for dibenzofuran derivatives, adaptable for bromination via Br₂ or NBS (N-bromosuccinimide) .
  • Purification : Silica gel chromatography with hexane/dichloromethane gradients isolates isomers. Purity validation requires GC-MS and elemental analysis (C, H, Br) .

Q. How do environmental matrices influence the degradation pathways of this compound?

  • Experimental Design : Simulate photolytic degradation using UV irradiation (λ = 254 nm) in soil/water systems. Monitor debromination products (e.g., tri- or tetrabrominated derivatives) via LC-MS/MS. Compare with heptabrominated congeners (e.g., 1,2,3,4,7,8,9-heptabromodibenzofuran) to assess persistence trends .
  • Kinetic Modeling : Apply pseudo-first-order kinetics to degradation rates. Hydrolysis half-lives (t₁/₂) for brominated dibenzofurans in aquatic systems often exceed 100 days, indicating high environmental stability .

Q. How can contradictory data on isomer-specific toxicity be resolved?

  • Analytical Reconciliation : Cross-validate isomer identities using orthogonal techniques (e.g., GC-HRMS + NMR). For example, highlights misassignments in CAS RNs for chlorinated isomers, underscoring the need for rigorous spectral libraries .
  • Mechanistic Studies : Use molecular docking simulations to compare AhR binding modes of isomers. Pair with in vivo zebrafish assays to correlate structural variations (e.g., bromine position) with teratogenicity endpoints .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.